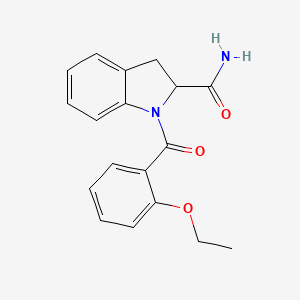

1-(2-Ethoxybenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound has a molecular weight of 310.353 and is also referred to as EIDD-2801.

Mechanism of Action

Target of Action

The primary target of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

This compound interacts with MmpL3, inhibiting its function .

Biochemical Pathways

By inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall . This leads to a weakening of the cell wall, making the bacteria more susceptible to the immune system and other drugs .

Pharmacokinetics

The compound’s ability to selectively inhibit mmpl3 in mycobacterium tuberculosis while exhibiting minimal cytotoxicity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of MmpL3 by this compound results in the growth inhibition of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new antitubercular agents .

Preparation Methods

The synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . This method provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-Ethoxybenzoyl)indoline-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .

Scientific Research Applications

1-(2-Ethoxybenzoyl)indoline-2-carboxamide has several scientific research applications. It is investigated for its potential therapeutic benefits and is used in medicinal chemistry for the development of new drugs. Additionally, this compound is used in the synthesis of other indole derivatives with potential biological activities .

Comparison with Similar Compounds

1-(2-Ethoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as N-(1-adamantyl)-indole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide . These compounds also exhibit inhibitory activity against various enzymes and proteins, but their specific structures and functional groups give them unique properties. For example, the presence of the ethoxybenzoyl group in this compound may enhance its binding affinity to certain molecular targets compared to other indole derivatives .

Biological Activity

1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1101627-80-8

- Molecular Formula : C16H17N2O3

- Molecular Weight : 287.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to act on specific targets, influencing enzyme activity and receptor interactions.

Target Enzymes

- Monoamine Oxidase (MAO) Inhibition :

- Cannabinoid Receptor Modulation :

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity may help mitigate oxidative stress, a contributing factor in various diseases including neurodegenerative disorders.

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to inhibit MAO-B and modulate cannabinoid receptors. These actions may reduce neuroinflammation and protect against neuronal damage in models of Alzheimer's disease and other neurodegenerative conditions .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

Properties

IUPAC Name |

1-(2-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBRIMXMTDBSFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.